molecular formula C15H22N6O2 B2912674 1-Butyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898440-75-0

1-Butyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2912674
CAS RN: 898440-75-0
M. Wt: 318.381
InChI Key: YFTYJMDHLSPZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, also known as MTT, is a synthetic compound that is widely used in scientific research. MTT is a yellow crystalline powder that is soluble in water and ethanol. This compound is commonly used as a colorimetric assay to measure cell viability and proliferation in various cell types.

Mechanism of Action

1-Butyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is converted into a purple formazan product by the mitochondrial dehydrogenase enzyme in viable cells. This enzyme reduces 1-Butyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione to formazan by transferring electrons from NADH to 1-Butyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione. The formazan product is insoluble in water and is trapped inside the cells. The amount of formazan product formed is directly proportional to the number of viable cells in the sample.
Biochemical and Physiological Effects:
1-Butyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a non-toxic compound that does not affect cell viability or proliferation. The conversion of 1-Butyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione into formazan does not interfere with cellular metabolism or signaling pathways. However, the formazan product formed can interfere with downstream assays that require the measurement of cellular metabolites or signaling molecules.

Advantages and Limitations for Lab Experiments

1-Butyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione assay is a simple and cost-effective method to measure cell viability and proliferation in vitro. This assay does not require specialized equipment or expertise and can be performed in a high-throughput manner. However, the 1-Butyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione assay has some limitations. This assay measures only the number of viable cells and does not provide information about the cell cycle, apoptosis, or necrosis. The 1-Butyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione assay also requires the solubilization of the formazan product, which can introduce variability in the results.

Future Directions

For 1-Butyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione research include the development of new 1-Butyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione analogs, optimization of the 1-Butyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione assay, and application of 1-Butyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione assay in drug discovery and toxicity screening.

Synthesis Methods

1-Butyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione can be synthesized through a multistep reaction process. The first step involves the condensation of 3-methyl-2-butanone and 3,4-dimethoxybenzaldehyde to form 3,4-dimethoxyphenylbutan-2-one. The second step involves the reaction of 3,4-dimethoxyphenylbutan-2-one with hydrazine hydrate to form 3,4-dimethoxyphenylbutan-2-hydrazide. The third step involves the reaction of 3,4-dimethoxyphenylbutan-2-hydrazide with methyl iodide to form 3,4-dimethoxyphenylbutan-2-ylmethylhydrazine. The final step involves the reaction of 3,4-dimethoxyphenylbutan-2-ylmethylhydrazine with dimethyl acetylenedicarboxylate to form 1-Butyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione.

Scientific Research Applications

1-Butyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is widely used in scientific research as a colorimetric assay to measure cell viability and proliferation in various cell types. This assay is based on the ability of viable cells to convert 1-Butyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione into a purple formazan product. The amount of formazan product formed is directly proportional to the number of viable cells in the sample. This assay is commonly used to evaluate the cytotoxicity of drugs, nanoparticles, and other compounds in vitro.

properties

IUPAC Name

1-butyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2/c1-6-7-8-20-14-16-12-11(21(14)10(3)9(2)17-20)13(22)19(5)15(23)18(12)4/h10H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTYJMDHLSPZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=NC3=C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16798082

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